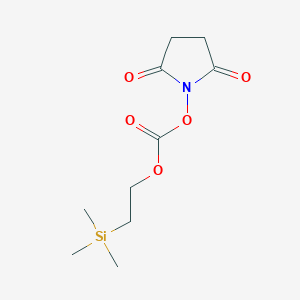
2,5-ジオキソピロリジン-1-イル (2-(トリメチルシリル)エチル) カーボネート
概要
説明
“2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate” is a chemical compound with the formula C10H17NO5Si . It is used in research and has a molecular weight of 259.33 .
Molecular Structure Analysis
The molecular structure of this compound includes 17 heavy atoms . The compound has 6 rotatable bonds, 5 H-bond acceptors, and no H-bond donors . The fraction of sp3 hybridized carbons (Fraction Csp3) is 0.7 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 308.6±44.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is soluble in methanol . The compound has a lipophilicity Log Po/w (iLOGP) of 2.43 .科学的研究の応用
Teoc-OSu のアシル化試薬としての使用
Teoc-OSu は、Teoc-アミノ酸誘導体を得るためのアシル化試薬として一般的に使用されます。 この用途は、カップリング反応中にアミノ基を保護する必要があるペプチド合成において不可欠です .
アミン保護
保護基として、Teoc-OSu は、アミンを Teoc カルバメートとして保護するために使用されます。 これは、望ましくない副反応を防ぐためにアミン機能を保護する必要があるペプチド合成において特に役立ちます .
有機合成における使用
有機合成において、Teoc-OSu は、活性官能基を保護するための汎用的な試薬として役立ちます。 これは、特定の官能基を反応条件から保護する必要がある複雑な有機分子の合成によく使用されます .
生化学的用途
Teoc-OSu は、アミンの保護剤として生化学で使用されています。 これは、酸、ほとんどの塩基、貴金属に対する安定性を提供する、この目的のために最も使用されているシリコン系試薬の 1 つです .
ペプチド合成
ペプチド合成において、Teoc-OSu は、ペプチド鎖の伸長中にアミノ酸を保護する能力のために使用されます。 これにより、アミノ酸が制御された方法で反応し、目的の配列が得られます .
複雑な分子の合成
この化合物は、選択的な保護と脱保護が必要な複雑な分子の合成にも使用されます。 さまざまな条件下での安定性により、複数工程の合成プロセスに理想的な選択肢となります .
さまざまな条件下での安定性
Teoc-OSu は、酸性および塩基性条件、および貴金属に対する耐性があるため、このような条件が一般的に見られる合成化学において貴重なツールとなっています .
反応の汎用性
Safety and Hazards
作用機序
Target of Action
The primary target of the compound 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate, also known as Teoc-OSu, is amino acids . It acts as an acylating reagent to produce Teoc-amino acid derivatives .
Mode of Action
The compound Teoc-OSu interacts with its targets, the amino acids, through a process known as acylation . In this process, the Teoc-OSu compound binds to the amino group of the amino acids, resulting in the formation of Teoc-amino acid derivatives .
Biochemical Pathways
The biochemical pathway affected by Teoc-OSu is the acylation pathway of amino acids . The downstream effects of this pathway involve the modification of the amino acids, which can influence protein structure and function.
Result of Action
The molecular and cellular effects of Teoc-OSu’s action involve the modification of amino acids to form Teoc-amino acid derivatives . These derivatives can influence the structure and function of proteins, potentially leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Teoc-OSu. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability The pH of the environment can also affect the acylation process
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5Si/c1-17(2,3)7-6-15-10(14)16-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDNDAMSCINJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407561 | |
| Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78269-85-9 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl [2-(trimethylsilyl)ethyl] carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78269-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)



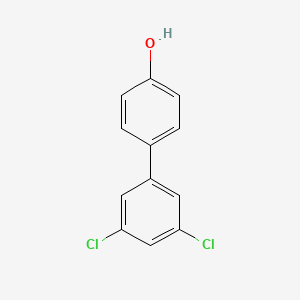
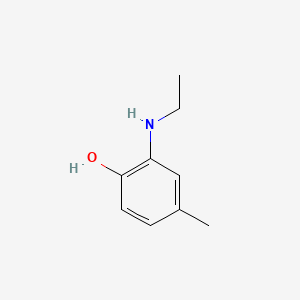

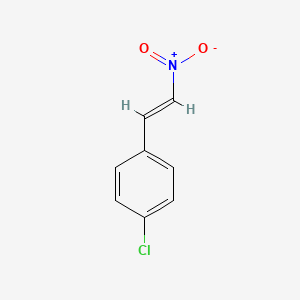
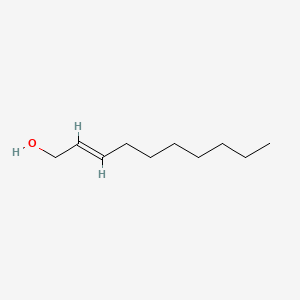
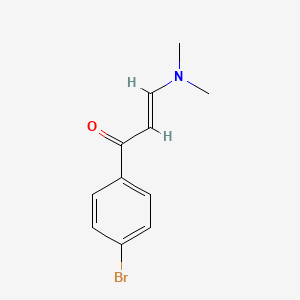
![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
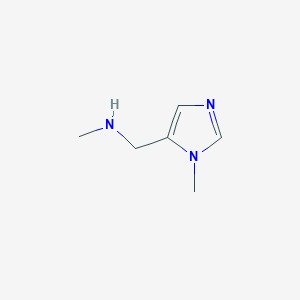
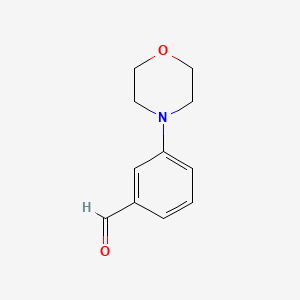
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)
